BDP FL maleimide

Description

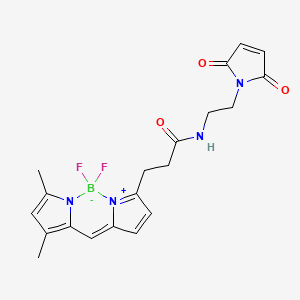

Structure

2D Structure

Properties

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMKXDGSMCHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BF2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP FL Maleimide: A Technical Guide for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

BDP FL maleimide is a high-performance, thiol-reactive fluorescent dye extensively utilized in biological research for the precise labeling of proteins and other biomolecules. Its exceptional photostability, high fluorescence quantum yield, and spectral similarity to fluorescein (FAM) make it an ideal probe for a wide range of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and single-molecule tracking. This guide provides an in-depth overview of its properties, detailed experimental protocols, and a practical application in studying molecular motor dynamics.

Introduction

This compound is a derivative of boron-dipyrromethene (BODIPY), a class of fluorescent dyes known for their sharp excitation and emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups (-SH) on cysteine residues of proteins and other thiolated molecules through a Michael addition reaction.[1] This high specificity, combined with the superior photophysical properties of the BDP FL core, offers significant advantages over traditional fluorescent labels like fluorescein, particularly in demanding imaging applications where photostability is crucial.[2][3]

Physicochemical and Spectroscopic Properties

The robust performance of this compound in biological research stems from its excellent photophysical characteristics. A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 503 nm | [3] |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 414.21 g/mol | |

| Solubility | Good in organic solvents (DMF, DMSO), limited in water |

Key Applications in Biological Research

The versatility of this compound makes it a valuable tool for a multitude of biological investigations:

-

Fluorescence Microscopy: Its high brightness and photostability make it an excellent choice for visualizing the localization and dynamics of labeled proteins within fixed and live cells.

-

Protein-Protein Interactions: By labeling specific proteins, this compound can be used in techniques like Fluorescence Resonance Energy Transfer (FRET) to study the proximity and interaction of different proteins within a complex.

-

Conformational Changes: FRET-based assays using this compound can also be employed to detect and quantify conformational changes in proteins upon ligand binding or other stimuli.

-

Single-Molecule Tracking: The high photon output and photostability of this compound are advantageous for tracking the movement of individual protein molecules, such as motor proteins, providing insights into their dynamics and mechanisms of action.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a detailed methodology for the covalent labeling of a protein with this compound.

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided.

-

This compound Stock Solution: Equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Vortex to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month, protected from light and moisture.

-

(Optional) TCEP Solution: If the protein contains disulfide bonds that need to be reduced to expose free thiols, prepare a 10 mM stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in a degassed buffer.

2. Reduction of Disulfide Bonds (Optional):

-

To the protein solution, add a 10- to 100-fold molar excess of TCEP.

-

Incubate the mixture for 20-30 minutes at room temperature. It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.

3. Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dye.

4. Purification of the Labeled Protein:

-

Remove unreacted this compound from the labeled protein using gel filtration (e.g., a Sephadex G-25 column) or dialysis.

-

Equilibrate the column or dialysis cassette with the desired storage buffer.

-

Apply the reaction mixture to the column or into the dialysis cassette.

-

Collect the fractions containing the labeled protein, which will elute first in gel filtration. Monitor the elution by measuring the absorbance at 280 nm (protein) and 503 nm (BDP FL dye).

5. Determination of the Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:

DOL = (A_max × Mwt_protein) / (ε_dye × (A_280 - (A_max × CF_280)))

Where:

-

A_max is the absorbance of the conjugate at 503 nm.

-

Mwt_protein is the molecular weight of the protein.

-

ε_dye is the molar extinction coefficient of this compound (92,000 M⁻¹cm⁻¹).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

-

In Vitro Motility Assay with this compound-Labeled Myosin

This protocol describes how to study the function of a motor protein, such as myosin, labeled with this compound. This example is based on methodologies used for studying myosin motor function.

1. Preparation of Labeled Myosin:

-

Label the myosin motor domain with this compound following the protein labeling protocol described above.

2. Assembly of the Flow Cell:

-

Construct a flow cell by attaching a coverslip to a microscope slide with double-sided tape, creating a small chamber.

-

Introduce a solution of biotinylated BSA into the chamber and incubate for 5 minutes to coat the surface.

-

Wash the chamber with buffer.

-

Introduce a solution of streptavidin and incubate for 5 minutes.

-

Wash the chamber with buffer.

-

Introduce a solution of biotinylated actin filaments and incubate for 5 minutes to allow them to bind to the streptavidin-coated surface.

-

Wash the chamber to remove unbound actin.

3. Motility Assay:

-

Introduce the this compound-labeled myosin into the flow cell in a motility buffer containing ATP and an oxygen scavenger system to reduce photobleaching.

-

Observe the movement of the fluorescently labeled myosin molecules along the actin filaments using total internal reflection fluorescence (TIRF) microscopy.

4. Data Acquisition and Analysis:

-

Record time-lapse image sequences of the moving myosin molecules.

-

Track the position of individual fluorescent spots over time to determine their velocity and processivity (run length).

Visualizing Experimental Workflows

Logical Relationship of Protein Labeling and Functional Analysis

Caption: Workflow for labeling a protein with this compound and its subsequent use in a functional assay.

Experimental Workflow for In Vitro Motility Assay

Caption: Step-by-step workflow for conducting an in vitro motility assay with fluorescently labeled myosin.

Conclusion

This compound stands out as a superior fluorescent probe for the specific labeling of proteins and other biomolecules in advanced biological research. Its exceptional brightness, photostability, and well-defined chemistry make it an invaluable tool for a wide array of applications, from cellular imaging to single-molecule studies. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound to unravel complex biological processes.

References

BDP FL maleimide vs BODIPY FL maleimide is there a difference?

BDP FL Maleimide vs. BODIPY FL Maleimide: A Technical Guide

For researchers, scientists, and drug development professionals utilizing fluorescent labeling technologies, the distinction between fluorophores is critical. A common point of inquiry revolves around the difference between this compound and BODIPY FL maleimide. This technical guide clarifies that This compound is a common abbreviation for BODIPY FL maleimide , and the two terms refer to the identical chemical compound.[1][2][3]

BODIPY™ FL (boron-dipyrromethene) is a highly versatile and photostable green fluorescent dye.[4] Its maleimide derivative is a thiol-reactive probe specifically designed for covalently attaching the BODIPY FL fluorophore to cysteine residues in proteins and other thiol-containing biomolecules.

Core Characteristics and Advantages

BODIPY FL maleimide is frequently chosen as a superior replacement for fluorescein-based dyes (like FITC) for several key reasons:

-

High Photostability: It exhibits significantly less photobleaching compared to fluorescein, making it ideal for demanding applications like fluorescence microscopy and single-molecule studies.

-

Narrow, Sharp Spectra: The dye possesses sharp excitation and emission peaks, which reduces spectral overlap in multicolor imaging experiments.

-

High Quantum Yield: BODIPY FL maintains a high fluorescence quantum yield, even after conjugation to proteins, resulting in bright signals.

-

Environmental Insensitivity: Its fluorescence is less sensitive to changes in pH and solvent polarity compared to fluorescein.

-

Neutral Charge: The conjugated dye is electronically neutral, which minimizes alterations to the isoelectric point of the labeled protein.

Quantitative Data Summary

The photophysical properties of BODIPY FL maleimide are summarized in the table below. These characteristics make it compatible with standard green fluorescence detection channels, such as those used for FAM or Alexa Fluor™ 488.

| Property | Value | Reference |

| Maximum Excitation (λex) | 503 nm | |

| Maximum Emission (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.97 | |

| Reactive Group | Maleimide | |

| Target Functional Group | Thiol (Sulfhydryl, -SH) | |

| Recommended Solvents | DMSO, DMF |

Experimental Protocols

Thiol-Reactive Labeling of Proteins with BODIPY FL Maleimide

This protocol provides a general procedure for conjugating BODIPY FL maleimide to a protein via its cysteine residues.

1. Materials and Reagent Preparation

-

Protein: Protein to be labeled (concentration: 1-10 mg/mL).

-

Labeling Buffer: A degassed, thiol-free buffer with a pH of 7.0-7.5. Suitable options include 1X PBS, 10-100 mM Tris, or HEPES. Degassing can be achieved by vacuum application or by bubbling an inert gas (e.g., nitrogen, argon) through the solution.

-

BODIPY FL Maleimide: Provided as a solid.

-

Anhydrous DMSO or DMF: For reconstituting the dye.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Dithiothreitol (DTT) can also be used, but must be removed before adding the maleimide dye.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) for separating the labeled protein from unreacted dye.

2. Disulfide Bond Reduction (Optional)

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for the labeling reaction to occur.

-

Dissolve the protein in the degassed Labeling Buffer.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

3. Labeling Reaction

-

Prepare Dye Stock Solution: Allow the vial of BODIPY FL maleimide to equilibrate to room temperature. Add the appropriate volume of anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution. Vortex to ensure complete dissolution.

-

Calculate Molar Ratio: A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.

-

Perform Conjugation: While gently stirring or vortexing the protein solution, add the calculated volume of the dye stock solution.

-

Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

4. Purification of the Conjugate

It is crucial to remove the unreacted dye from the labeled protein.

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Labeling Buffer.

-

Apply the reaction mixture to the top of the column.

-

Elute the protein-dye conjugate with Labeling Buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

-

Collect the fractions containing the labeled protein.

5. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be calculated using spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~503 nm (Aₘₐₓ).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

-

Where CF₂₈₀ is the correction factor for the dye at 280 nm (for BODIPY FL, this is approximately 0.027).

-

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

-

Where ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Thiol-Maleimide Conjugation Chemistry

The following diagram illustrates the chemical reaction between the maleimide group of BODIPY FL and a thiol group from a cysteine residue, forming a stable thioether bond.

Caption: Reaction of BODIPY FL maleimide with a protein thiol.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps in the protein labeling protocol, from reagent preparation to the final purified conjugate.

Caption: Workflow for BODIPY FL maleimide protein conjugation.

References

- 1. BDP FL NHS ester (A270096) | Antibodies.com [antibodies.com]

- 2. This compound (A270095) | Antibodies.com [antibodies.com]

- 3. BODIPY analogs - Fluorescent probes! Lumiprobe newsletter - Forum 2.0 - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to the Thiol Reactivity of BDP FL Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the thiol reactivity of BDP FL maleimide, a widely used fluorescent probe for labeling biomolecules. The content herein is intended to equip researchers with the fundamental knowledge required for the successful application of this reagent in experimental settings, particularly in the context of protein labeling and conjugation for drug development.

Core Principles of Thiol Reactivity

The conjugation of this compound to thiol-containing molecules, such as cysteine residues in proteins, is a highly efficient and selective process based on the Michael addition reaction.[1] This reaction forms a stable thioether bond between the maleimide group and the sulfhydryl group of the thiol.

The reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2] The active species for this reaction is the thiolate anion, the formation of which is favored in this pH range.

Several factors can influence the rate and efficiency of the thiol-maleimide reaction:

-

pH: The optimal pH range for the reaction is 6.5-7.5. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.

-

Thiol pKa: The reactivity of the thiol is dictated by its pKa, as this determines the concentration of the nucleophilic thiolate anion at a given pH.

-

Solvent: The choice of solvent can influence the reaction mechanism and kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve this compound and facilitate the reaction.

-

Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter. An excess of the maleimide reagent is often used to drive the reaction to completion, with a 10-20 fold molar excess being a common starting point for protein labeling.

It is important to note that disulfide bonds, formed by the oxidation of two cysteine residues, are unreactive towards maleimides. Therefore, a crucial prerequisite for successful conjugation is the reduction of any disulfide bonds to free the thiol groups.

Quantitative Data

The following tables summarize key quantitative data for this compound and the general maleimide-thiol reaction.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λabs) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 92,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.97 |

Table 2: Factors Influencing Maleimide-Thiol Reaction Kinetics

| Factor | Effect on Reaction Rate | Optimal Condition/Consideration | Reference(s) |

| pH | Increases from pH 6.5 to 7.5 | 6.5 - 7.5 | |

| Decreases below pH 6.5 | |||

| Hydrolysis and side reactions increase above pH 7.5 | |||

| Thiol pKa | Higher pKa can decrease the reaction rate | Dependent on the specific thiol | |

| Solvent | Polar solvents can facilitate the reaction | DMSO, DMF are common co-solvents | |

| Temperature | Faster at room temperature (20-25°C) than at 4°C | Room temperature for 1-2 hours or 4°C overnight | |

| Maleimide:Thiol Molar Ratio | Higher ratio drives the reaction to completion | 10:1 to 20:1 for protein labeling |

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. It is essential to optimize the conditions for each specific protein and application.

Materials:

-

This compound

-

Protein or other thiol-containing biomolecule

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP or DTT)

-

Purification column (e.g., gel filtration)

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

Maleimide Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh. Unused solution can be stored at -20°C for up to one month, protected from light.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of dye is a good starting point).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules by gel filtration, dialysis, or another suitable chromatographic method.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of BDP FL (503 nm).

-

The corrected protein absorbance (A280c) is calculated using the following formula: A280c = A280 - (Amax × CF), where Amax is the absorbance at 503 nm and CF is the correction factor for the dye at 280 nm (CF280 = 0.027 for this compound).

-

Visualizations

Diagram 1: Thiol-Maleimide Reaction Mechanism

Caption: Michael addition reaction between a thiol and this compound.

Diagram 2: Experimental Workflow for Protein Labeling

Caption: A typical workflow for labeling proteins with this compound.

Diagram 3: Factors Influencing Thiol-Maleimide Reaction

Caption: Key factors that affect the efficiency of the thiol-maleimide reaction.

References

Unveiling the Spectroscopic Profile of BDP FL Maleimide: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the spectral properties and applications of BDP FL maleimide, a versatile fluorescent probe for labeling biomolecules. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and workflow visualizations to effectively utilize this powerful tool in their studies.

This compound is a bright, photostable, and thiol-reactive fluorescent dye belonging to the borondipyrromethene family.[1] Its spectral characteristics, closely resembling those of fluorescein (FAM), coupled with its exceptional photostability, make it an ideal substitute for traditional fluorophores in a variety of applications, including fluorescence microscopy and protein labeling. This guide summarizes its core spectral properties, provides detailed experimental procedures for its use, and illustrates key workflows.

Core Spectral and Physicochemical Properties

This compound exhibits a strong absorption and emission profile in the green region of the visible spectrum. Its key quantitative spectral and physical characteristics are summarized in the table below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 503 - 504 nm | |

| Maximum Emission Wavelength (λem) | 509 - 514 nm | |

| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Fluorescence Lifetime (τ) | ~5.87 ns (for BODIPY FL) | |

| Molecular Weight | 414.21 g/mol | |

| Molecular Formula | C20H21BF2N4O3 |

Note: The fluorescence lifetime is for BODIPY FL, which has an identical structure to this compound.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins via its thiol-reactive maleimide group, which selectively targets cysteine residues.

Materials:

-

This compound

-

Protein of interest containing free thiol groups

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5. Degas the buffer before use.

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis before adding the dye.

-

-

Dye Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. Other methods like dialysis or HPLC can also be used.

-

-

Degree of Labeling (DOL) Calculation:

-

The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~503 nm).

-

The DOL can be calculated using the following formula: DOL = (Amax * εprotein) / [(A280 - (Amax * CF280)) * εdye] Where:

-

Amax is the absorbance at the dye's maximum absorption wavelength.

-

A280 is the absorbance at 280 nm.

-

εprotein is the molar extinction coefficient of the protein at 280 nm.

-

εdye is the molar extinction coefficient of the dye at its Amax.

-

CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 of dye / Amax of dye).

-

-

Measurement of Fluorescence Spectra

This protocol describes the general steps for acquiring the fluorescence excitation and emission spectra of a this compound conjugate.

Materials:

-

This compound-labeled protein solution

-

Fluorometer with excitation and emission monochromators

-

Cuvette (typically quartz)

Procedure:

-

Sample Preparation:

-

Dilute the purified this compound conjugate in a suitable buffer (e.g., PBS) to a concentration that gives a fluorescence signal within the linear range of the fluorometer. An absorbance of 0.02-0.05 at the excitation maximum in a 1 cm path length cuvette is a good starting point to avoid inner filter effects.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the absorption maximum of this compound (~503 nm).

-

Scan the emission monochromator from a wavelength slightly above the excitation wavelength (e.g., 510 nm) to a longer wavelength (e.g., 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the emission maximum of this compound (~509 nm).

-

Scan the excitation monochromator from a shorter wavelength (e.g., 400 nm) up to a wavelength slightly below the emission wavelength (e.g., 500 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for labeling proteins with this compound.

Caption: General workflow for acquiring fluorescence spectra.

References

BDP FL Maleimide: A Technical Guide to its Spectroscopic Properties and Applications in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BDP FL maleimide, a thiol-reactive fluorescent dye with exceptional photostability. We will delve into its core spectral and photophysical properties, provide detailed experimental protocols for its use in protein labeling, and illustrate its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a borondipyrromethene-based dye that serves as a superior alternative to traditional fluorophores like fluorescein (FAM). Its key advantages include high photostability, a high fluorescence quantum yield, and spectral characteristics compatible with standard FAM filter sets. These properties make it an ideal tool for demanding applications such as fluorescence microscopy and single-molecule studies.

Photophysical and Chemical Data

The following table summarizes the key quantitative data for this compound, facilitating its integration into experimental designs.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 503-504 nm | [1][2] |

| Emission Maximum (λem) | 509-514 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 414.21 g/mol | |

| Chemical Formula | C₂₀H₂₁BF₂N₄O₃ | |

| Solubility | Good in DMSO, DMF | |

| Reactive Group | Maleimide | |

| Target Moiety | Thiols (Sulfhydryls) |

Application in Cellular Signaling: A Focus on Kinase Pathways and Cell Migration

This compound is a powerful tool for dissecting cellular signaling pathways. Its ability to be specifically conjugated to cysteine residues allows for the precise labeling of proteins of interest within a signaling cascade. This enables researchers to track protein localization, dynamics, and interactions in response to cellular stimuli.

One critical area of application is the study of kinase signaling pathways that regulate cell migration. These pathways often involve a cascade of protein phosphorylation events that ultimately lead to the remodeling of the actin cytoskeleton, driving cell movement. This compound can be used to label key proteins in this process, such as a specific kinase or an actin-binding protein, to visualize their behavior in real-time.

Figure 1: A simplified diagram of a kinase signaling cascade. This compound can be used to label proteins like Kinase B or actin to study their roles in this pathway.

Experimental Protocols: Labeling Proteins with this compound

The following provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction of the maleimide group with free thiol groups on cysteine residues.

Materials

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.2-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., gel filtration or dialysis cassette)

Workflow for Protein Labeling

The overall workflow for labeling a protein with this compound involves preparation of the protein and dye, the conjugation reaction, and purification of the labeled protein.

Figure 2: A flowchart outlining the key steps in labeling a protein with this compound.

Detailed Methodology

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of the maleimide dye, as it contains a free thiol.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, dialysis can be used to remove the free dye.

-

-

Characterization (Degree of Labeling):

-

Determine the protein concentration by measuring the absorbance at 280 nm (A₂₈₀).

-

Measure the absorbance of the BDP FL dye at its maximum absorbance (A₅₀₄).

-

The degree of labeling (DOL) can be calculated using the following formula:

DOL = (A₅₀₄ × ε_protein) / ((A₂₈₀ - (A₅₀₄ × CF₂₈₀)) × ε_dye)

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of this compound at 504 nm (e.g., 92,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

-

-

Conclusion

This compound offers a significant advantage for researchers studying protein function and cellular signaling due to its exceptional brightness and photostability. The straightforward and robust labeling protocol allows for the site-specific attachment of this fluorophore to proteins of interest, enabling a wide range of applications in fluorescence microscopy, FRET-based assays, and other fluorescence techniques. This guide provides the essential data and methodologies to successfully incorporate this compound into your research, facilitating new discoveries in the complex world of cellular signaling.

References

An In-depth Technical Guide to BDP FL Maleimide: Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, BDP FL maleimide stands out as a critical tool for fluorescently labeling proteins and other biomolecules. Its exceptional brightness, photostability, and specific reactivity with thiol groups make it an ideal replacement for traditional fluorophores like fluorescein. This guide provides a comprehensive overview of its chemical characteristics, properties, and detailed protocols for its use in experimental settings.

Core Properties and Chemical Structure

This compound is a derivative of the borondipyrromethene (BODIPY) class of fluorescent dyes.[1][2] Its structure is characterized by a BODIPY core, which is responsible for its bright fluorescence and high photostability, and a maleimide group that allows for covalent attachment to sulfhydryl groups.[3] This thiol-reactive nature makes it particularly useful for labeling cysteine residues in proteins and peptides.[1]

The dye is non-charged and has a low molecular weight, which minimizes potential interference with the biological activity of the labeled molecule.[2] It exhibits absorption and fluorescence spectra similar to fluorescein (FAM), making it compatible with standard FITC filter sets. However, its superior photostability makes it more suitable for demanding applications such as fluorescence microscopy.

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |

| Molecular Weight | 414.21 g/mol | |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Extinction Coefficient (ε) | 92,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Solubility | Good in DMF, DMSO; Limited in water | |

| Storage Conditions | -20°C in the dark, desiccated |

Reaction Mechanism with Thiols

This compound selectively reacts with the sulfhydryl (thiol) group of cysteine residues via a Michael addition reaction. This reaction forms a stable, covalent thioether bond, permanently attaching the fluorescent dye to the protein. The reaction is most efficient at a pH between 6.5 and 7.5.

Experimental Protocols

The following is a detailed protocol for the labeling of proteins with this compound.

Materials

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

-

Purification column (e.g., gel filtration or spin desalting column)

Protocol

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that if dithiothreitol (DTT) is used for reduction, it must be removed prior to the addition of the maleimide dye, as it also contains a thiol group.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration, dialysis, or a spin desalting column. The choice of method will depend on the protein and the scale of the reaction.

-

-

Degree of Labeling (DOL) Calculation:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP FL (A₅₀₃).

-

Calculate the corrected protein absorbance: A₂₈₀(corr) = A₂₈₀ - (A₅₀₃ x CF₂₈₀), where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for BDP FL, this is approximately 0.027).

-

Calculate the molar concentration of the protein and the dye using the Beer-Lambert law (A = εcl).

-

The DOL is the molar ratio of the dye to the protein.

-

Applications in Signaling Pathway Research

This compound-labeled proteins are invaluable tools for studying cellular signaling pathways. The high fluorescence output and photostability of the dye allow for sensitive and prolonged visualization of protein localization, trafficking, and interactions. For example, a growth factor labeled with this compound can be used to track its binding to cell surface receptors, subsequent internalization, and trafficking through endocytic pathways.

References

BDP FL maleimide advantages over fluorescein (FAM)

An In-depth Technical Guide: The Advantages of BDP FL Maleimide Over Fluorescein (FAM) for Advanced Fluorescence Applications

Executive Summary

For decades, fluorescein (FAM) has been a workhorse fluorophore in biological research. However, its significant limitations, particularly its poor photostability and pH-sensitive fluorescence, have driven the development of superior alternatives. BDP FL, a borondipyrromethene (BODIPY) dye, has emerged as a premier replacement for fluorescein in the 488 nm channel. When functionalized with a maleimide group, BDP FL provides a highly specific, stable, and bright fluorescent probe for labeling biomolecules. This guide details the core advantages of this compound over traditional fluorescein-based labels, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.

Core Advantages of BDP FL over Fluorescein (FAM)

BDP FL dyes offer significant improvements over fluorescein, addressing its major drawbacks and enabling more quantitative and robust experimental outcomes.

-

Superior Photostability: The most critical advantage of BDP FL is its exceptional resistance to photobleaching.[1][2][3] While an average fluorescein molecule emits 30,000-40,000 photons before irreversible photochemical destruction, BODIPY dyes are demonstrably more stable.[1][4] This enhanced stability is crucial for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and high-resolution microscopy, as it ensures a longer observation time and more reliable signal quantification.

-

pH Insensitivity: The fluorescence of BDP FL is largely independent of pH in the physiological range (pH 4 to 10). In contrast, the fluorescence intensity of fluorescein is highly dependent on pH and is significantly quenched in acidic environments. This makes BDP FL the superior choice for studies involving acidic organelles (e.g., lysosomes) or experiments where pH may fluctuate, ensuring a stable and reliable signal regardless of environmental changes.

-

Narrow Emission Spectrum: BDP FL dyes exhibit a characteristically narrow emission bandwidth. This property reduces spectral overlap in multicolor imaging experiments, minimizing bleed-through between channels and simplifying data analysis. The sharp emission peak also results in a higher peak intensity compared to the broader spectrum of fluorescein, which can improve signal-to-noise ratios.

-

Lack of Ionic Charge: The BDP FL core is uncharged, which can be advantageous for preparing cell-permeant probes or when labeling proteins where the introduction of a charge might perturb the biomolecule's function or localization.

Quantitative Photophysical Properties

The selection of a fluorophore is dictated by its specific photophysical properties. The table below provides a direct comparison of the key quantitative parameters for BDP FL and Fluorescein (FAM).

| Property | BDP FL | Fluorescein (FAM) | Advantage |

| Excitation Max (λex) | ~503 nm | ~494 nm | Similar, compatible with standard 488 nm lasers. |

| Emission Max (λem) | ~509 nm | ~518 nm | Similar, detectable in the green channel. |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | ~75,000 cm⁻¹M⁻¹ | High brightness for both, slightly higher for BDP FL. |

| Fluorescence Quantum Yield (Φ) | ~0.97 | ~0.92 | Very high for both, contributing to bright signals. |

| Photostability | Very High | Low | Significant BDP FL Advantage. |

| pH Sensitivity | Insensitive (pH 4-10) | Sensitive (pKa ~6.4) | Significant BDP FL Advantage. |

| Spectral Width | Narrow | Broad | BDP FL Advantage for multiplexing. |

Chemical Reactivity and Labeling Strategy

The functional group on the dye dictates its reactivity and target on the biomolecule. BDP FL is commonly supplied as a maleimide derivative, while fluorescein is often used as a succinimidyl ester (SE) or NHS-ester. This leads to fundamentally different labeling strategies.

-

This compound: The maleimide group is highly selective for thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins. This reaction is specific and occurs efficiently at neutral pH (7.0-7.5), forming a stable thioether bond. This specificity allows for site-directed labeling if a protein has a unique, accessible cysteine residue.

-

Fluorescein (FAM) Succinimidyl Ester (SE): The SE (or NHS-ester) group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This reaction is less specific than maleimide chemistry, as proteins typically have multiple lysine residues on their surface. The reaction requires a slightly alkaline pH (typically 8.5±0.5) to ensure the primary amines are deprotonated and nucleophilic.

References

The Enduring Glow: A Technical Guide to the Photostability of BDP FL Maleimide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorescence-based research and drug development, the longevity of a fluorophore's signal is paramount. BDP FL maleimide, a member of the borondipyrromethene (BODIPY) family of dyes, has emerged as a robust tool for labeling proteins and other thiol-containing biomolecules. Its exceptional photostability, far surpassing that of traditional fluorophores like fluorescein, makes it an invaluable asset for demanding applications such as live-cell imaging and high-resolution microscopy.[1][2][3] This technical guide delves into the core principles of this compound's photostability, providing researchers with the quantitative data, experimental protocols, and conceptual understanding necessary to harness its full potential.

Core Photophysical Properties of this compound

This compound's superior performance stems from its inherent chemical structure, which is less susceptible to the photochemical reactions that lead to the degradation of other dyes.[4] Key photophysical parameters are summarized below, offering a quantitative basis for its selection in experimental design.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~504 nm | [5] |

| Emission Maximum (λem) | ~514 nm | |

| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | High (approaching 1.0) | |

| Purity | >96% | |

| Molecular Formula | C₂₀H₂₁BF₂N₄O₃ | |

| Molecular Weight | ~414.2 g/mol |

The Foundation of Labeling: The Thiol-Maleimide Reaction

The utility of this compound as a labeling agent is rooted in the highly specific and efficient reaction between its maleimide group and free thiol (sulfhydryl) groups on biomolecules, most notably cysteine residues in proteins. This Michael addition reaction forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), ensuring a permanent and robust linkage.

Unraveling Photostability: Experimental Protocols

Quantifying the photostability of a fluorophore is critical for interpreting fluorescence data accurately. The following protocols outline common methodologies for assessing the photobleaching characteristics of this compound.

Protocol 1: Time-Lapse Fluorescence Microscopy for Photobleaching Analysis

This method directly measures the decay in fluorescence intensity over time under continuous illumination.

1. Sample Preparation:

-

Label the protein of interest with this compound according to standard protocols.

-

Purify the conjugate to remove any unbound dye.

-

Prepare the sample for microscopy (e.g., fixed cells, immobilized proteins on a glass slide, or live cells in an imaging chamber).

2. Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable excitation source (e.g., a 488 nm laser) and emission filters.

-

Set the illumination intensity, camera gain, and exposure time to be consistent across all experiments.

3. Image Acquisition:

-

Locate the region of interest (ROI).

-

Acquire a time-lapse series of images with continuous illumination. The time interval between images should be short enough to capture the fluorescence decay accurately.

4. Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence.

-

Normalize the intensity values to the initial intensity.

-

Plot the normalized fluorescence intensity as a function of time. The resulting curve can be used to determine the photobleaching half-life (the time at which the intensity drops to 50% of its initial value).

Protocol 2: Fluorescence Loss in Photobleaching (FLIP)

FLIP is a technique used to measure the mobility and binding kinetics of fluorescently labeled molecules, which can be influenced by photostability.

1. Sample Preparation: As described in Protocol 1.

2. Microscope Setup:

-

Use a confocal microscope with the ability to selectively bleach a defined ROI.

3. Image Acquisition:

-

Acquire a pre-bleach image of the sample.

-

Repeatedly bleach a small ROI with a high-intensity laser.

-

Acquire images of the entire field of view between bleaching pulses using a lower laser intensity.

4. Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI and other non-bleached regions over time.

-

The rate of fluorescence loss in the non-bleached regions provides information about the mobility of the labeled molecules and their exchange with the bleached region.

Comparative Photostability

Factors Influencing Photostability and Mitigation Strategies

The photobleaching of BDP FL, like other fluorophores, is primarily caused by the interaction of the excited-state dye with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can chemically destroy the fluorophore. Several factors can exacerbate this process:

-

High Illumination Intensity: More intense light leads to a faster rate of photobleaching.

-

Long Exposure Times: Prolonged illumination increases the cumulative damage to the fluorophore.

-

Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching.

To minimize photobleaching and extend the useful lifetime of this compound conjugates, researchers can employ several strategies:

-

Use the Lowest Possible Illumination Power: Adjust the laser power or use neutral density filters to a level that provides an adequate signal-to-noise ratio without excessive photobleaching.

-

Minimize Exposure Time: Reduce the duration of illumination by using sensitive detectors and optimizing image acquisition settings.

-

Use Antifade Reagents: Mounting media containing antifade agents can help to quench ROS and reduce the rate of photobleaching.

-

Oxygen Scavenging Systems: In some in vitro experiments, enzymatic oxygen scavenging systems can be used to deplete the local environment of oxygen.

Conclusion

This compound stands out as a highly photostable fluorescent probe, offering researchers a reliable tool for a wide range of applications in cell biology, biochemistry, and drug discovery. Its bright fluorescence and resistance to photobleaching enable longer and more robust imaging experiments, providing clearer insights into dynamic cellular processes. By understanding the principles of its photostability and implementing appropriate experimental strategies, researchers can fully leverage the enduring glow of this compound to advance their scientific endeavors.

References

BDP FL Maleimide: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of BDP FL maleimide, a widely used fluorescent probe for labeling biomolecules. Understanding these parameters is critical for the successful design and execution of labeling experiments, ensuring optimal dye performance and reproducible results.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye belonging to the BODIPY family. It exhibits bright green fluorescence with a narrow emission peak, high quantum yield, and exceptional photostability, making it an excellent alternative to traditional fluorophores like fluorescein. Its primary application is the covalent labeling of cysteine residues in proteins and peptides through a Michael addition reaction.

Solubility Profile

The solubility of this compound is a key factor in preparing stock solutions and performing labeling reactions. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | High | 33.33 mg/mL (80.47 mM)[1] | Anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis of the maleimide group. |

| Dimethylformamide (DMF) | Good[2][3][4][5] | Not specified | Anhydrous DMF is recommended for preparing stock solutions. |

| Dichloromethane (DCM) | Good | Not specified | |

| Water | Limited | Not specified | The use of an organic co-solvent is necessary for aqueous labeling reactions. |

| Ethanol | Not specified | Not specified | |

| Methanol | Not specified | Not specified | |

| Acetonitrile | Not specified | Not specified |

Solvent and Buffer Compatibility

The choice of solvent and buffer system is crucial for maintaining the stability and reactivity of this compound.

Recommended Solvents for Stock Solutions:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dimethylformamide (DMF)

It is critical to use anhydrous solvents to prepare stock solutions of this compound. The maleimide group is susceptible to hydrolysis, which can be accelerated by the presence of water, leading to a loss of reactivity towards thiols. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light and moisture.

Recommended Buffers for Labeling Reactions: The thiol-maleimide conjugation reaction is most efficient at a pH range of 7.0-7.5. Common buffers compatible with this reaction include:

-

Phosphate-Buffered Saline (PBS)

-

Tris Buffer

-

HEPES Buffer

Buffers and Reagents to Avoid: Buffers containing thiols, such as dithiothreitol (DTT), should be avoided in the final labeling reaction mixture as they will compete with the target molecule for reaction with the maleimide. If a reducing agent is required to reduce disulfide bonds in the protein, Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol group.

Experimental Protocols

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the vial briefly to ensure the dye is fully dissolved.

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

General Protein Labeling Protocol

This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

-

Protein Preparation:

-

Dissolve the protein in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5. The protein concentration is typically in the range of 1-10 mg/mL.

-

If the protein contains disulfide bonds, reduction is necessary to generate free thiol groups. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or ultrafiltration.

-

Visualizing the Labeling Workflow

The following diagrams illustrate the key steps in the protein labeling process with this compound.

Caption: Experimental workflow for protein labeling.

Thiol-Maleimide Reaction Pathway

The covalent labeling of a thiol-containing molecule with this compound proceeds via a Michael addition reaction, forming a stable thioether bond.

Caption: Thiol-maleimide conjugation reaction.

Stability Considerations

The stability of both the this compound reagent and the resulting conjugate is critical for reliable experimental outcomes.

-

pH Stability: The maleimide group is most stable and reactive towards thiols at a neutral pH (around 7.0). At pH values above 7.5, the rate of maleimide hydrolysis increases, and its reactivity towards primary amines becomes more significant. At acidic pH, the reaction with thiols is slower.

-

Photostability: this compound exhibits high photostability compared to fluorescein, making it well-suited for applications requiring prolonged light exposure, such as fluorescence microscopy.

-

Storage: Store this compound solid at -20°C, desiccated and protected from light. Stock solutions in anhydrous solvents should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Labeled proteins are typically stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.

References

BDP FL Maleimide: An In-Depth Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BDP FL maleimide, a thiol-reactive fluorescent dye, and its application in live-cell imaging. We will delve into its photophysical properties, experimental protocols for cellular labeling, and its utility in studying dynamic cellular processes.

Core Properties of this compound

This compound is a fluorescent probe belonging to the borondipyrromethene (BODIPY) family of dyes.[1][2][3][4] Renowned for their high photostability, brightness, and sharp emission spectra, BODIPY dyes are excellent tools for fluorescence microscopy.[5] this compound is spectrally similar to fluorescein (FAM), making it a suitable replacement with the added advantage of superior photostability. Its maleimide functional group allows for the specific and covalent labeling of biomolecules containing free thiol (-SH) groups, primarily the cysteine residues in proteins.

Photophysical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 503 nm | |

| Emission Maximum (λem) | 509 nm | |

| Molar Extinction Coefficient (ε) | 92,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 414.21 g/mol | |

| Molecular Formula | C20H21BF2N4O3 | |

| Solubility | Good in DMF, DMSO |

Suitability for Live-Cell Imaging

The characteristics of this compound make it a highly suitable probe for live-cell imaging applications.

-

High Photostability: this compound exhibits remarkable resistance to photobleaching, enabling long-term imaging experiments with minimal signal loss. This is a crucial advantage over less stable dyes like fluorescein.

-

Brightness: With a high extinction coefficient and near-perfect quantum yield, this compound provides a strong fluorescence signal, allowing for the detection of low-abundance proteins.

-

Specificity: The maleimide group's reactivity towards thiols allows for the targeted labeling of cysteine-containing proteins, minimizing non-specific background fluorescence.

-

Low Cytotoxicity: BODIPY dyes, in general, exhibit low cytotoxicity, which is essential for maintaining cell health and obtaining biologically relevant data during live-cell imaging experiments. However, it is always recommended to perform a cytotoxicity assay for the specific cell line and experimental conditions.

Experimental Protocols

Below are detailed methodologies for labeling proteins with this compound and subsequent live-cell imaging.

Protein Labeling with this compound

This protocol is adapted from general maleimide labeling procedures.

Materials:

-

This compound

-

Protein of interest with an accessible cysteine residue

-

Degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP)

-

Quenching reagent (e.g., 2-mercaptoethanol or dithiothreitol)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted maleimide.

-

Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the BDP FL dye (at 503 nm).

Live-Cell Imaging of this compound-Labeled Proteins

This protocol provides a general workflow for imaging cells treated with the labeled protein.

Materials:

-

Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

-

This compound-labeled protein

-

Live-cell imaging medium

-

Fluorescence microscope equipped with appropriate filters for BDP FL (Excitation: ~490/20 nm; Emission: ~525/50 nm)

Procedure:

-

Cell Seeding: Seed the cells on imaging dishes and allow them to adhere and grow to the desired confluency.

-

Labeling: Replace the culture medium with pre-warmed live-cell imaging medium containing the this compound-labeled protein at the desired concentration.

-

Incubation: Incubate the cells with the labeled protein for a sufficient time to allow for binding, internalization, or localization to the target structure. The incubation time will vary depending on the specific protein and biological process being studied.

-

Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh imaging medium to remove any unbound labeled protein.

-

Imaging: Mount the imaging dish on the fluorescence microscope and acquire images using the appropriate filter set for BDP FL. For time-lapse imaging, acquire images at regular intervals to track the dynamic processes.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that can be studied using this compound.

References

- 1. An effective thiol-reactive probe for differential scanning fluorimetry with a standard RT-PCR device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spatial dynamics of receptor-mediated endocytic trafficking in budding yeast revealed by using fluorescent α-factor derivatives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to BDP FL Maleimide Applications in Fluorescence Microscopy

This compound is a high-performance, thiol-reactive fluorescent dye that has emerged as a superior alternative to traditional fluorophores for a wide range of applications in fluorescence microscopy. Its exceptional brightness, photostability, and straightforward conjugation chemistry make it an invaluable tool for researchers in cell biology, neuroscience, and drug discovery. This guide provides a comprehensive overview of the properties, applications, and experimental protocols for utilizing this compound in advanced fluorescence imaging.

Core Properties of this compound

This compound belongs to the borondipyrromethene (BODIPY) class of dyes, which are known for their sharp excitation and emission spectra, high fluorescence quantum yields, and relative insensitivity to environmental factors such as pH and polarity. The maleimide functional group allows for specific and efficient covalent labeling of thiol groups, primarily found in cysteine residues of proteins.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound is presented in Table 1, alongside a comparison with the commonly used fluorophore, fluorescein.

| Property | This compound | Fluorescein (FITC) |

| Excitation Maximum (λex) | 503 nm | ~494 nm |

| Emission Maximum (λem) | 509 nm | ~518 nm |

| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | ~80,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.97 | ~0.93 |

| Molecular Weight | 414.21 g/mol | 389.38 g/mol |

| Photostability | High | Low |

Data compiled from multiple sources.

Key Applications in Fluorescence Microscopy

The outstanding photophysical properties of this compound make it suitable for a variety of demanding fluorescence microscopy applications.

Conventional and Confocal Microscopy

Due to its high brightness and photostability, this compound is an excellent choice for routine fluorescence microscopy, including widefield and confocal imaging. Its resistance to photobleaching allows for prolonged imaging sessions and the acquisition of high-quality, high-signal-to-noise ratio images of labeled cellular structures.

Live-Cell Imaging

This compound's properties are particularly advantageous for live-cell imaging, where minimizing phototoxicity and photobleaching is critical. Its fluorescence is largely insensitive to changes in the cellular environment, providing a stable and reliable signal for tracking dynamic cellular processes.

Super-Resolution Microscopy (STORM, PALM)

While specific protocols for this compound in STORM and PALM are not yet widely published, the general properties of BODIPY dyes make them promising candidates for these techniques. Their high photon output and photostability are key requirements for single-molecule localization microscopy. Further optimization of imaging buffers and photoswitching conditions may enable the routine use of this compound in super-resolution applications.

Förster Resonance Energy Transfer (FRET)

BDP FL can serve as an excellent FRET donor for appropriately chosen acceptor fluorophores. Its sharp emission spectrum minimizes spectral bleed-through, a common issue in FRET experiments. When labeling proteins with this compound and a suitable acceptor, FRET can be used to study protein-protein interactions, conformational changes, and other dynamic molecular events in living cells.

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (containing free cysteine residues)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-5 mg/mL. If necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled protein.

-

Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 503 nm (for BDP FL concentration).

Live-Cell Imaging of Labeled Proteins

This protocol provides a general guideline for imaging cells with proteins labeled with this compound.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound-labeled protein

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filter set)

Procedure:

-

Introduce Labeled Protein: Introduce the this compound-labeled protein into the cells using a suitable method (e.g., microinjection, electroporation, or a cell-penetrating peptide).

-

Incubation: Incubate the cells for a sufficient time to allow for protein localization.

-

Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove any excess labeled protein.

-

Imaging: Mount the cells on the microscope stage and acquire images using the appropriate excitation and emission filters for BDP FL. Use the lowest possible excitation power and exposure time to minimize phototoxicity.

Visualizations

An In-depth Technical Guide to BDP FL Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanism and practical application of BDP FL maleimide for protein labeling. BDP FL is a bright and photostable fluorescent dye, making it an excellent alternative to traditional fluorophores like fluorescein for a wide range of applications in research and drug development.

Core Mechanism: The Thiol-Maleimide Reaction

The labeling of proteins with this compound relies on a specific and efficient chemical reaction known as a Michael addition. The maleimide group possesses an electrophilic carbon-carbon double bond that readily and selectively reacts with the sulfhydryl (thiol) group of a cysteine residue within the protein.[1] This reaction forms a stable, covalent thioether bond, permanently attaching the BDP FL dye to the protein.[2]

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues.[1] It is crucial to maintain this pH range, as higher pH levels can lead to undesirable side reactions, including hydrolysis of the maleimide group and increased reactivity with amines.[2]

A critical prerequisite for successful labeling is the availability of free thiol groups. In many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds that are unreactive towards maleimides. Therefore, a reduction step is often necessary to break these disulfide bonds and expose the reactive sulfhydryl groups.

dot

Caption: Chemical reaction of this compound with a protein's cysteine residue.

Quantitative Data for this compound

The photophysical properties of this compound make it a highly effective fluorescent probe. The following table summarizes its key quantitative characteristics.

| Property | Value | Reference(s) |

| Absorption Maximum (λabs) | 503 - 504 nm | |

| Emission Maximum (λem) | 509 - 514 nm | |

| Molar Extinction Coefficient (ε) | 85,000 - 92,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | 0.97 | |

| Molecular Weight | 414.21 g/mol |

Experimental Protocol for Protein Labeling

This section provides a detailed, step-by-step protocol for labeling a protein with this compound.

Materials

-

Protein of interest containing at least one cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer at pH 7.0-7.5. Ensure the buffer is degassed to minimize oxidation of thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: Free thiol-containing compound (e.g., β-mercaptoethanol or L-cysteine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Experimental Workflow

dot

Caption: General experimental workflow for this compound protein labeling.

Detailed Methodology

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds, a reduction step is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using other reducing agents like DTT, they must be removed before adding the maleimide dye, as they will compete for the reaction. TCEP does not need to be removed.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point, but the optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a free thiol-containing compound, such as β-mercaptoethanol or L-cysteine, to a final concentration of 1-10 mM. This will react with any excess this compound.

-

-

Purification of the Labeled Protein:

-

It is crucial to remove the unreacted dye from the labeled protein. This can be achieved using several methods, including:

-

Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.

-